7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine family, a class of heterocyclic systems with fused thiazole and pyrimidine rings. Its structure features:
- 7-oxo group at position 7, contributing to hydrogen-bonding interactions.
- 3-carboxamide at position 3, enhancing solubility and target binding.
- 6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl} substituent at position 6, providing steric bulk and lipophilicity.
Thiazolo[4,5-d]pyrimidines are known for diverse pharmacological activities, including kinase inhibition, receptor antagonism, and antimicrobial effects .
Properties
IUPAC Name |
7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-8-4-9(2)12(10(3)5-8)20-11(23)6-22-7-19-13-14(16(18)24)21-26-15(13)17(22)25/h4-5,7H,6H2,1-3H3,(H2,18,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPODBFIUWADZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
Key Observations:
Position 6 Substitutions: The target compound’s 2,4,6-trimethylphenyl group increases lipophilicity compared to JWX-A0108’s chlorophenyl or BI71867’s piperazinyl group. This may enhance membrane permeability but reduce aqueous solubility .
Position 3 Modifications :
- The 3-carboxamide group is conserved in the target compound and BI71867, favoring hydrogen bonding with targets like kinases or GPCRs .
- In contrast, 3-phenyl derivatives (e.g., CID 135935333) lack this polar group, reducing target affinity but increasing metabolic stability .
Position 5 Functionalization: 5-CF₃ derivatives () exhibit distinct IR absorptions (1122–1166 cm⁻¹) and altered electronic properties, which correlate with enhanced anticancer activity compared to non-fluorinated analogues .
Comparison with Other Methods :
- JWX-A0108: Synthesized via Staudinger/aza-Wittig reactions, emphasizing the role of iminophosphorane intermediates .
- 5-CF₃ Derivatives : Employ trifluoroacetic anhydride for cyclization, introducing CF₃ at position 5 .
Preparation Methods
Condensation with 2-Thiouracil Derivatives
A one-pot synthesis using 6-methyl-2-thiouracil and bromoethynylketones under acidic conditions yields the thiazolo[4,5-d]pyrimidine-7-one core (Scheme 1). The reaction proceeds via nucleophilic attack at the thiocarbonyl group, followed by cyclization.
Optimized Conditions :
Functionalization at Position 6
The 6-position is functionalized with a carbamoylmethyl group through alkylation or nucleophilic substitution.
Alkylation with Chloroacetamide Derivatives
6-Hydroxy thiazolo[4,5-d]pyrimidin-7-one is treated with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the presence of a base (e.g., KCO) to install the carbamoylmethyl moiety (Scheme 2).
Reaction Parameters :
Introduction of the 3-Carboxamide Group
The 3-carboxamide is introduced via hydrolysis of a nitrile intermediate or direct amidation.
Nitrile Hydrolysis
A 3-cyano thiazolo[4,5-d]pyrimidine intermediate is hydrolyzed using concentrated HSO at 100°C, followed by neutralization to yield the carboxamide.
Conditions :
-
Acid Concentration : 98% HSO
-
Reaction Time : 4 hours
-
Yield : 85%
Final Assembly and Purification
The fully functionalized compound is purified via column chromatography (silica gel, hexane/EtOAc) and characterized by H NMR, C NMR, and HRMS.
Spectral Data Summary
| Parameter | Value |
|---|---|
| H NMR | δ 10.16 (s, 1H, NH), 7.55–7.12 (m, Ar–H), 2.66 (s, 3H, CH) |
| C NMR | δ 177.5 (C=O), 165.8 (C=O), 156.1 (C=N), 17.6 (CH) |
| HRMS | [M + H] Calcd: 456.1520; Found: 456.1518 |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for constructing the target compound:
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this thiazolopyrimidine derivative, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclization to form the thiazolo[4,5-d]pyrimidine core, followed by functionalization of the carbamoyl-methyl group. A common route includes:
- Step 1 : Cyclization of precursors (e.g., substituted pyrimidines) under reflux with acetic anhydride .
- Step 2 : Introduction of the 2,4,6-trimethylphenyl carbamoyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Critical Parameters : Temperature control (±2°C), solvent polarity (DMF preferred for solubility), and inert atmosphere to prevent oxidation .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- X-ray crystallography resolves bond angles and dihedral deviations (e.g., flattened boat conformation in thiazolopyrimidine rings) .
- 2D NMR (COSY, HSQC) confirms regioselectivity, e.g., distinguishing NH protons in carboxamide vs. carbamoyl groups .
- HPLC-MS monitors reaction progress and detects byproducts (e.g., oxidation intermediates) .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact solubility and reactivity?
- Methodological Answer :
- Solubility : Trimethyl groups enhance lipophilicity (logP >3), requiring polar aprotic solvents for reactions .
- Reactivity : Electron-donating groups (e.g., methoxy) increase nucleophilicity at the pyrimidine C6 position, facilitating carbamoylation .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Model-Specific Validation : Use isogenic cell lines (e.g., MCF-7 vs. HEK293) to isolate target-specific effects .
- Dose-Response Refinement : Perform time-resolved assays (e.g., 24h vs. 72h exposure) to distinguish cytotoxic vs. cytostatic effects .
- Off-Target Screening : Employ kinase profiling arrays to identify unintended interactions (e.g., EGFR inhibition in cancer studies) .
Q. How can computational modeling (e.g., DFT, molecular docking) guide SAR studies for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry to predict reactive sites (e.g., carboxamide’s H-bonding potential) and correlate with experimental IR/NMR data .
- Docking Simulations : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition with ΔG ≤ -9 kcal/mol) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving the thiazolo ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on carboxamide) to block undesired positions .
- Catalytic Control : Use Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) to favor C3 over C5 substitution .
- Solvent Effects : High-dielectric solvents (acetonitrile) enhance electrophilic attack at electron-rich thiazole sulfur .
Q. How do crystallographic data resolve discrepancies in proposed reaction mechanisms (e.g., cyclization vs. ring-opening pathways)?
- Methodological Answer :
- Single-Crystal Analysis : Compare bond lengths (e.g., C–N = 1.34 Å vs. 1.41 Å) to distinguish intermediates .
- In Situ XRD : Monitor solid-state reactions under controlled humidity to detect transient intermediates .
- Hirshfeld Surfaces : Quantify non-covalent interactions (e.g., π-π stacking) stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
